
L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine is a peptide compound composed of five amino acids: histidine, glycine, tryptophan, alanine, and tyrosine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then purified from the culture medium.
化学反应分析
Types of Reactions
L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
科学研究应用
L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in wound healing.
Industry: Utilized in the development of peptide-based materials and coatings.
作用机制
The mechanism of action of L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine involves its interaction with specific molecular targets and pathways. The histidine residue can bind to metal ions, while the tryptophan and tyrosine residues can participate in aromatic interactions. These interactions can modulate cellular signaling pathways and protein functions.
相似化合物的比较
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, including wound healing and anti-inflammatory effects.
S3,S13-cyclo (D-tyrolsyl-L-isoleucyl-L-cysteinyl-L-valyl-1-methyl-L-tryptophyl-L-glutaminyl-L-aspartyl-L-tryptophyl-N-methyl-L-glycyl-L-alanyl-L-histidyl-L-arginyl-L-cysteinyl-N-methyl-L-isoleucinamide): A cyclic peptide used for the treatment of C3 glomerulopathy.
属性
CAS 编号 |
649570-16-1 |
|---|---|
分子式 |
C33H39N9O8 |
分子量 |
689.7 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H39N9O8/c1-18(30(47)42-26(32(49)38-16-29(45)46)10-19-6-8-22(43)9-7-19)40-33(50)27(11-20-13-36-25-5-3-2-4-23(20)25)41-28(44)15-37-31(48)24(34)12-21-14-35-17-39-21/h2-9,13-14,17-18,24,26-27,36,43H,10-12,15-16,34H2,1H3,(H,35,39)(H,37,48)(H,38,49)(H,40,50)(H,41,44)(H,42,47)(H,45,46)/t18-,24-,26-,27-/m0/s1 |
InChI 键 |
JMLJBWUXCBBGRW-HABQPGKKSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CN=CN4)N |
规范 SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CN=CN4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597915.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide](/img/structure/B12597919.png)
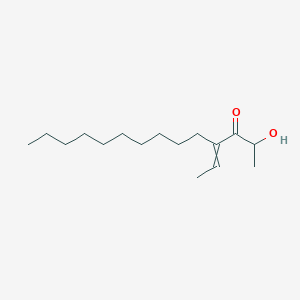
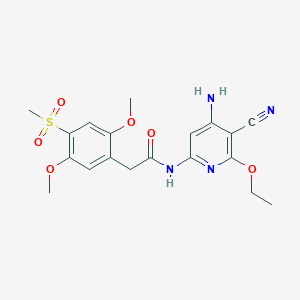
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea](/img/structure/B12597929.png)

![2-{[(4-Bromophenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B12597944.png)
![(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12597967.png)
![(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol](/img/structure/B12597968.png)
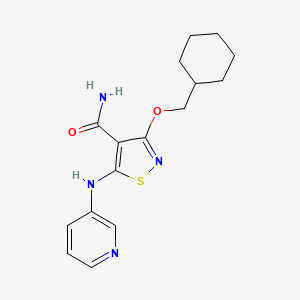
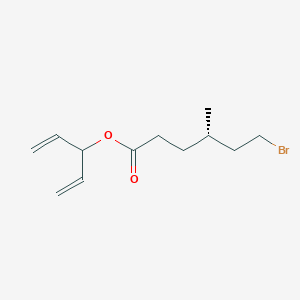
![3-[2-Fluoro-4-(4-pentylcyclohexyl)phenyl]thiophene](/img/structure/B12597983.png)
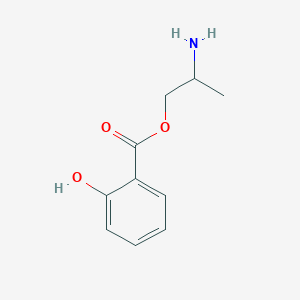
![(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B12597991.png)
